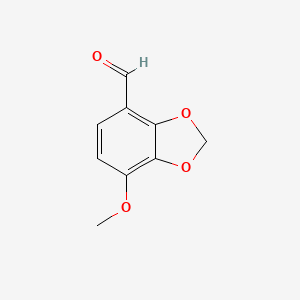

7-Methoxy-1,3-benzodioxole-4-carbaldehyde

描述

Contextualization of the 1,3-Benzodioxole (B145889) System

The 1,3-benzodioxole moiety, also known as methylenedioxybenzene, is a bicyclic heterocyclic scaffold consisting of a benzene (B151609) ring fused to a five-membered dioxole ring. This structural unit is a common feature in a plethora of naturally occurring and synthetic compounds, many of which exhibit significant biological activities. The rigid and planar nature of the 1,3-benzodioxole system, coupled with the electronic effects of the two oxygen atoms, imparts distinct chemical properties to the aromatic ring, influencing its reactivity in various chemical reactions.

The 1,3-benzodioxole ring system is a key structural component in numerous natural products, including safrole, sesamol, and myristicin (B1677595), which are found in essential oils of various plants. In the realm of medicinal chemistry, this scaffold is present in a range of pharmacologically active molecules.

Significance of the Formyl Group in Benzodioxole Derivatives

The presence of a formyl group (-CHO), an aldehyde functional group, on the benzodioxole ring system dramatically enhances its synthetic utility. The formyl group is a versatile functional handle that can participate in a wide array of chemical transformations.

The aldehyde functionality can be readily oxidized to a carboxylic acid or reduced to an alcohol, providing pathways to a diverse range of derivatives. Furthermore, the formyl group can undergo nucleophilic addition reactions, condensation reactions (such as the Wittig reaction and aldol (B89426) condensation), and serve as a directing group in electrophilic aromatic substitution reactions. This reactivity makes formylated benzodioxoles, including 7-Methoxy-1,3-benzodioxole-4-carbaldehyde, valuable starting materials for the construction of more intricate molecular architectures. For instance, the formylation of phenols is a key step in the synthesis of various salicylaldehydes, which are important intermediates.

Role of this compound as a Chemical Intermediate

This compound, with its specific substitution pattern, serves as a tailored building block in organic synthesis. The methoxy (B1213986) group at the 7-position and the formyl group at the 4-position on the benzodioxole ring offer regiochemical control in subsequent synthetic steps.

While specific, detailed research on the applications of this compound is not as abundant as for its 5-formyl isomer (myristicinaldehyde), its potential as a precursor for various target molecules is evident. The strategic placement of the functional groups allows for the synthesis of substituted benzodioxole derivatives with precise substitution patterns, which is crucial in the development of new pharmaceutical agents and other functional organic materials. The formylation of related methoxy-substituted phenols and benzodioxole systems is a known strategy to introduce a reactive aldehyde group, which can then be elaborated into more complex structures. For example, the formylation of dihydroapiol, a related benzodioxole derivative, is a key step in the synthesis of intermediates for coenzyme Q analogues. guidechem.com

Below is a data table summarizing some of the key chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₉H₈O₄ |

| CAS Registry Number | 23731-55-7 |

| Molecular Weight | 180.16 g/mol |

| Boiling Point | 312.6±30.0 °C (Predicted) |

| Melting Point | 81-82 °C |

Structure

3D Structure

属性

CAS 编号 |

23731-55-7 |

|---|---|

分子式 |

C9H8O4 |

分子量 |

180.16 g/mol |

IUPAC 名称 |

7-methoxy-1,3-benzodioxole-4-carbaldehyde |

InChI |

InChI=1S/C9H8O4/c1-11-7-3-2-6(4-10)8-9(7)13-5-12-8/h2-4H,5H2,1H3 |

InChI 键 |

ITXZSZKZYYMQCQ-UHFFFAOYSA-N |

规范 SMILES |

COC1=C2C(=C(C=C1)C=O)OCO2 |

产品来源 |

United States |

Synthetic Methodologies and Strategies for 7 Methoxy 1,3 Benzodioxole 4 Carbaldehyde

Regioselective Formylation Approaches

The introduction of a formyl group onto the 7-methoxy-1,3-benzodioxole core with high regioselectivity is a key challenge. The electron-donating nature of both the methoxy (B1213986) and methylenedioxy groups activates the aromatic ring towards electrophilic attack, necessitating precise control to achieve substitution at the desired C4 position.

Vilsmeier-Haack Reaction in the Synthesis of 7-Methoxy-1,3-benzodioxole-4-carbaldehyde

The Vilsmeier-Haack reaction stands as a prominent and effective method for the formylation of electron-rich aromatic compounds. ijpcbs.com This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the aromatic substrate. ijpcbs.com

The successful synthesis of this compound via the Vilsmeier-Haack reaction hinges on the careful optimization of reaction parameters. Key variables include the choice of solvent, reaction temperature, and the stoichiometry of the reagents. While specific optimized conditions for this exact transformation are not extensively detailed in publicly available literature, general principles of the Vilsmeier-Haack reaction can be applied.

The reaction is typically carried out in a polar aprotic solvent, with an excess of DMF often serving as both the reagent and the solvent. The temperature is a critical factor; the formation of the Vilsmeier reagent is usually performed at low temperatures (0-10 °C) to control its reactivity. The subsequent formylation of the aromatic substrate is often conducted at elevated temperatures. The progress of the reaction is monitored to determine the optimal reaction time, which can vary depending on the substrate's reactivity. Work-up typically involves quenching the reaction mixture with ice and basification to hydrolyze the intermediate iminium salt to the desired aldehyde.

Table 1: General Reaction Parameters for Vilsmeier-Haack Formylation

| Parameter | Typical Range/Conditions |

| Formylating Agent | N,N-Dimethylformamide (DMF) |

| Activating Agent | Phosphorus oxychloride (POCl₃) |

| Solvent | Excess DMF or an inert solvent like dichloromethane |

| Temperature | 0 °C to 100 °C |

| Reaction Time | 1 to 24 hours |

| Work-up | Hydrolysis with water or aqueous base |

Optimization of these parameters for the synthesis of this compound would involve systematically varying the temperature, reaction time, and molar ratios of the substrate to the Vilsmeier reagent to maximize the yield and minimize the formation of potential side products.

The regioselectivity of the Vilsmeier-Haack reaction on 7-methoxy-1,3-benzodioxole is governed by the electronic effects of the substituents on the aromatic ring. Both the methoxy group at the 7-position and the methylenedioxy group are electron-donating, activating the ring towards electrophilic aromatic substitution.

The Vilsmeier reagent, a chloroiminium ion, is the active electrophile. The directing influence of the substituents determines the position of electrophilic attack. The methoxy group is a strong ortho-, para-director, while the methylenedioxy group also directs ortho and para to its points of attachment. In the case of 7-methoxy-1,3-benzodioxole, the position C4 is ortho to the methoxy group and para to one of the oxygen atoms of the methylenedioxy ring. This cumulative activating and directing effect from both substituents strongly favors the electrophilic attack at the C4 position, leading to the predominant formation of this compound. The steric hindrance at other potential positions may also contribute to the observed regioselectivity.

Alternative Electrophilic Aromatic Substitution Methods for Aldehyde Introduction

Besides the Vilsmeier-Haack reaction, other classical formylation methods could potentially be employed for the synthesis of this compound, although their application to this specific substrate is not well-documented. These methods include:

Gattermann Reaction: This reaction uses hydrogen cyanide and a Lewis acid catalyst to formylate aromatic compounds. wikipedia.org However, the high toxicity of hydrogen cyanide is a significant drawback. wikipedia.org

Duff Reaction: This method employs hexamethylenetetramine as the formylating agent and is typically used for the ortho-formylation of phenols. wikipedia.org Its applicability to ethers like 7-methoxy-1,3-benzodioxole would need to be investigated.

Rieche Formylation: This reaction utilizes dichloromethyl methyl ether and a Lewis acid, such as titanium tetrachloride, to introduce a formyl group onto electron-rich aromatic rings. synarchive.comwikipedia.org

The feasibility and regioselectivity of these alternative methods for the synthesis of this compound would require experimental validation.

Synthetic Routes via Functional Group Transformations

An alternative synthetic strategy involves the modification of a pre-existing functional group on the 7-methoxy-1,3-benzodioxole scaffold to generate the desired aldehyde functionality.

Oxidative Cleavage of Alkene Precursors

A viable route to this compound is through the oxidative cleavage of an alkene precursor, specifically myristicin (B1677595) (4-allyl-7-methoxy-1,3-benzodioxole), a naturally occurring compound found in nutmeg and mace. nih.govwikipedia.org This method involves the cleavage of the carbon-carbon double bond in the allyl side chain to yield the corresponding aldehyde.

A common method for this transformation is ozonolysis, followed by a reductive work-up. In this two-step process, the alkene is first treated with ozone to form an ozonide intermediate. This intermediate is then cleaved under reductive conditions, for example, using zinc and water or dimethyl sulfide, to afford the aldehyde.

Table 2: Potential Oxidative Cleavage of Myristicin

| Precursor | Reagents | Product |

| Myristicin | 1. Ozone (O₃)2. Reductive work-up (e.g., Zn/H₂O or DMS) | This compound |

This synthetic approach benefits from the availability of myristicin as a natural starting material, offering a potentially more sustainable route to the target compound compared to de novo synthesis.

Derivatization from Halogenated Benzodioxole Analogs

The synthesis of 1,3-benzodioxole (B145889) derivatives can be effectively achieved starting from halogenated analogs. One prominent strategy involves the use of (6-bromobenzo[d] researchgate.netnih.govdioxol-5-yl)methanol as a starting material. researchgate.net This compound can undergo a series of transformations, including nucleophilic substitution and subsequent coupling reactions, to introduce the desired functional groups. For instance, the bromo-substituent provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net This allows for the introduction of various aryl or alkyl groups at the 6-position of the benzodioxole ring. While this specific example focuses on derivatization at the 6-position, similar principles can be applied to synthesize a variety of substituted benzodioxole compounds.

Hydroxylation and Subsequent Oxidation Routes

Hydroxylation of a phenylacetic acid derivative, followed by a series of transformations, presents another viable route to substituted benzodioxole structures. researchgate.net For example, microbial hydroxylation can introduce a hydroxyl group onto an aromatic ring with high specificity. researchgate.net This hydroxylated intermediate can then undergo further reactions, such as intramolecular cyclization, to form a dihydrobenzofuran ring system. researchgate.net Subsequent oxidation of the benzylic position can then yield the desired carbaldehyde functionality. While the direct application to this compound is not explicitly detailed, the principles of introducing a hydroxyl group and subsequent oxidation are fundamental in synthetic organic chemistry for the formation of aldehydes.

Synthesis of Precursors and Related Methoxy-Benzodioxole Scaffolds

The construction of the target molecule often relies on the initial synthesis of key precursors and related scaffolds. These foundational structures provide the necessary framework for the final elaboration into this compound.

Preparation of Substituted 4-Methoxy-1,3-benzodioxole

The preparation of substituted 4-methoxy-1,3-benzodioxole serves as a crucial step in the synthesis of more complex derivatives. A common starting material for such syntheses is methyl 3-hydroxy-4-methoxybenzoate. nih.gov This compound can undergo alkylation to introduce various substituents, followed by a sequence of reactions including nitration, reduction, and cyclization to build the desired heterocyclic framework. nih.gov This multi-step process allows for the controlled introduction of functional groups at specific positions on the benzodioxole ring system.

Hydrogenation of Allylpolymethoxybenzenes to Dihydroapiol Derivatives

A technologically significant protocol involves the conversion of naturally occurring allyl(polyalkoxy)benzenes, such as apiol, into valuable intermediates. researchgate.net Apiol, which can be isolated in large quantities from sources like parsley and dill seeds, can be hydrogenated to form dihydroapiol. researchgate.netmdpi.com This hydrogenation is a key step in creating a saturated side chain, which can then be further functionalized. The dihydroapiol can then be formylated to introduce the aldehyde group, leading to compounds like 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. mdpi.com This approach highlights the utility of readily available natural products as starting materials for complex chemical syntheses.

Process Optimization and Scale-Up Considerations in the Synthesis of this compound

Below is a table summarizing the synthetic strategies discussed:

| Strategy | Starting Material Example | Key Transformations | Intermediate/Product Example |

| Derivatization from Halogenated Analogs | (6-bromobenzo[d] researchgate.netnih.govdioxol-5-yl)methanol | Nucleophilic substitution, Suzuki-Miyaura coupling | 1-((6-bromobenzo[d] researchgate.netnih.govdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole |

| Hydroxylation and Oxidation | o-bromophenylacetic acid | Microbial hydroxylation, intramolecular cyclization | 4-bromo-2,3-dihydrobenzofuran |

| Preparation of Substituted Precursors | Methyl 3-hydroxy-4-methoxybenzoate | Alkylation, nitration, reduction, cyclization | Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate |

| Hydrogenation of Natural Products | Apiol | Hydrogenation, formylation | 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde |

Reactivity and Chemical Transformations of 7 Methoxy 1,3 Benzodioxole 4 Carbaldehyde

Reactions of the Aldehyde Functional Group

The aldehyde group is a primary site of chemical reactivity in 7-Methoxy-1,3-benzodioxole-4-carbaldehyde, readily undergoing reduction, oxidation, and various nucleophilic addition reactions.

Reduction to Corresponding Alcohols

The aldehyde functional group of this compound can be readily reduced to the corresponding primary alcohol, (7-Methoxy-1,3-benzodioxol-4-yl)methanol. This transformation is typically achieved using common reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695). The hydride from the reducing agent attacks the electrophilic carbonyl carbon, and subsequent protonation of the resulting alkoxide yields the alcohol.

General Reaction Scheme for Reduction:

| Reagent Example | Product |

| Sodium Borohydride (NaBH₄) | (7-Methoxy-1,3-benzodioxol-4-yl)methanol |

Oxidation to Carboxylic Acids

Oxidation of the aldehyde group in this compound yields the corresponding carboxylic acid, 7-Methoxy-1,3-benzodioxole-4-carboxylic acid. This conversion can be accomplished using a variety of oxidizing agents. Strong oxidants like potassium permanganate (B83412) (KMnO₄) in a basic solution, followed by acidification, are effective for this purpose. pressbooks.pubchemspider.comdurham.ac.ukmasterorganicchemistry.com The electron-rich nature of the aromatic ring makes it susceptible to oxidation, so careful control of reaction conditions is necessary to selectively oxidize the aldehyde.

General Reaction Scheme for Oxidation:

| Reagent Example | Product |

| Potassium Permanganate (KMnO₄) | 7-Methoxy-1,3-benzodioxole-4-carboxylic acid |

Nucleophilic Addition Reactions at the Carbonyl Center

The polarized carbon-oxygen double bond of the aldehyde group makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles. This reactivity is fundamental to the formation of imines, Schiff bases, and the products of condensation reactions.

This compound reacts with primary amines in the presence of an acid catalyst to form imines, also known as Schiff bases. researchgate.netorientjchem.orgjmchemsci.comderpharmachemica.com This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The reaction is typically reversible and often requires the removal of water to drive the equilibrium towards the product. A wide variety of primary amines, including substituted anilines, can be used to generate a diverse range of Schiff bases. orientjchem.org

General Reaction Scheme for Imine Formation:

| Amine Reactant (R-NH₂) | Product Type |

| Aniline | N-((7-methoxy-1,3-benzodioxol-4-yl)methylene)aniline |

| Substituted Anilines | Substituted N-aryl imines |

| Alkylamines | N-alkyl imines |

The aldehyde group of this compound can participate in various condensation reactions to form new carbon-carbon bonds. A notable example is the Knoevenagel condensation, where the aldehyde reacts with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups) in the presence of a basic catalyst. nih.govresearchgate.net

For instance, the reaction with malononitrile, catalyzed by a weak base like piperidine (B6355638) or an amine-functionalized framework, would yield 2-((7-methoxy-1,3-benzodioxol-4-yl)methylene)malononitrile. nih.gov This reaction proceeds via the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a new carbon-carbon double bond.

General Reaction Scheme for Knoevenagel Condensation:

(where X and Y are electron-withdrawing groups)

| Active Methylene Compound | Catalyst Example | Product |

| Malononitrile | Piperidine | 2-((7-methoxy-1,3-benzodioxol-4-yl)methylene)malononitrile |

| Diethyl malonate | Sodium ethoxide | Diethyl 2-((7-methoxy-1,3-benzodioxol-4-yl)methylene)malonate |

Transformations at the Benzodioxole Ring System

The benzodioxole ring system of this compound is activated towards electrophilic aromatic substitution due to the electron-donating effects of the methoxy (B1213986) and methylenedioxy groups. These groups generally direct incoming electrophiles to the ortho and para positions relative to their own location. However, the aldehyde group is a deactivating, meta-directing group.

The directing effects of the substituents on the ring are as follows:

The methoxy group at position 7 is a strong activating group and is ortho, para-directing.

The benzodioxole oxygen attached at position 3 is also an activating, ortho, para-director.

The carbaldehyde group at position 4 is a deactivating group and is meta-directing.

Considering the combined influence of these groups, electrophilic attack is most likely to occur at the positions that are activated by the electron-donating groups and not strongly deactivated by the aldehyde. The most probable positions for electrophilic substitution are C5 and C6.

An example of such a transformation is bromination. The existence of 4-bromo-7-methoxy-1,3-benzodioxole-5-carbaldehyde suggests that halogenation of the parent compound is a feasible transformation. guidechem.com Nitration, another common electrophilic aromatic substitution, would be expected to proceed under controlled conditions to avoid oxidation of the aldehyde group. stmarys-ca.edumasterorganicchemistry.com The introduction of a nitro group would likely occur at one of the activated positions on the ring.

Predicted Regioselectivity of Electrophilic Aromatic Substitution:

| Electrophile | Predicted Major Product(s) |

| Br⁺ (from Br₂) | 5-Bromo-7-methoxy-1,3-benzodioxole-4-carbaldehyde and/or 6-Bromo-7-methoxy-1,3-benzodioxole-4-carbaldehyde |

| NO₂⁺ (from HNO₃/H₂SO₄) | 5-Nitro-7-methoxy-1,3-benzodioxole-4-carbaldehyde and/or 6-Nitro-7-methoxy-1,3-benzodioxole-4-carbaldehyde |

Electrophilic Substitution Reactions on the Aromatic Ring

The 1,3-benzodioxole (B145889) ring system, particularly when substituted with an additional methoxy group, is highly activated towards electrophilic aromatic substitution. The electron-donating nature of the oxygen atoms in both the methoxy and methylenedioxy groups increases the nucleophilicity of the aromatic ring, facilitating reactions with electrophiles.

A pertinent example of this reactivity is seen in the formylation of structurally similar benzodioxole derivatives. For instance, the formylation of 4,7-dimethoxy-5-propyl-1,3-benzodioxole (B7816759) has been achieved with a high yield of 90%. mdpi.com This reaction, a classic electrophilic aromatic substitution, is carried out using a dichloromethyl methyl ether formylation mixture in the presence of a Lewis acid catalyst such as tin(IV) chloride (SnCl₄) at low temperatures. mdpi.com The electrophile attacks the electron-rich ring, leading to the introduction of an aldehyde group. This demonstrates the susceptibility of the benzodioxole nucleus to electrophilic attack, a key aspect of its chemical character.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a reaction pathway that is not characteristic of this compound. SNAr reactions typically require an aromatic ring to be electron-deficient, a condition created by the presence of potent electron-withdrawing groups, such as nitro groups, located at positions ortho or para to a suitable leaving group (like a halide). wikipedia.orgchemistrysteps.commasterorganicchemistry.com

The subject compound's aromatic ring is rendered electron-rich by the strong electron-donating effects of the methoxy and methylenedioxy substituents. These groups increase the electron density on the ring, making it inherently nucleophilic and thus resistant to attack by external nucleophiles. wikipedia.orgmasterorganicchemistry.com While the carbaldehyde group possesses electron-withdrawing properties, its influence is insufficient to overcome the powerful activating effect of the oxygen-containing substituents and activate the ring for a typical SNAr pathway. Consequently, nucleophilic aromatic substitution is not a favored or commonly reported transformation for this molecule.

Synthesis of Complex Chemical Derivatives and Analogues

This compound, also known by its common name myristicinaldehyde, serves as a valuable starting material for the construction of more complex molecular architectures, including various biologically active compounds. samaterials.commdma.chchemicalbook.com

Incorporation into Heterocyclic Systems

The aldehyde functionality of the molecule is a key handle for its incorporation into various heterocyclic frameworks. A significant application is in the synthesis of benzofuran (B130515) derivatives. Research has demonstrated a synthetic route starting from a structurally related compound, vanillin, that yields 7-methoxy-2-substituted-1-benzofuran-5-carbaldehydes. researchgate.netresearchgate.net The methodology involves converting the starting aldehyde into a phosphonium (B103445) salt, which then reacts with various aliphatic or aromatic acid chlorides in the presence of a base. researchgate.netresearchgate.net This is followed by an in-situ intramolecular Wittig reaction, which results in the formation of the furan (B31954) ring fused to the benzene (B151609) ring. researchgate.netresearchgate.net

This approach highlights a powerful strategy for creating a library of substituted benzofurans, where the diversity of the final product is dictated by the choice of the acid chloride reactant. researchgate.net Myristicinaldehyde is also noted as a precursor in the synthesis of oxazole (B20620) combretastatin (B1194345) A-4 analogs, which have been investigated for their anti-tumor properties. samaterials.comchemicalbook.com

| Starting Material Analogue | Key Reaction Type | Resulting Heterocyclic System | Significance |

|---|---|---|---|

| Vanillin | Intramolecular Wittig Reaction | 7-Methoxy-2-alkyl/aryl-1-benzofuran-5-carbaldehyde | Access to diverse benzofuran derivatives researchgate.netresearchgate.net |

| Myristicinaldehyde | Multi-step Synthesis | Oxazole Combretastatin A-4 Analogues | Precursors for anti-tumor compounds samaterials.comchemicalbook.com |

Preparation of Coenzyme Q Analogues utilizing Benzodioxole Intermediates

The benzodioxole framework is a valuable precursor for the synthesis of the benzoquinone ring, which is the core structural motif of Coenzyme Q (CoQ). nih.govnih.govbohrium.com Coenzyme Q is a vital electron carrier in cellular respiration. nih.gov

A synthetic strategy for Coenzyme Q analogues has been developed utilizing intermediates derived from natural polyalkoxyallylbenzenes like apiol, which feature the 1,3-benzodioxole ring. mdpi.com A key step in this process is the formylation of a dihydroapiol derivative to produce an aldehyde, such as 4,7-dimethoxy-6-propyl-1,3-benzodioxole-5-carbaldehyde. mdpi.com This aldehyde is a critical intermediate that can be further transformed. The subsequent steps in the proposed synthesis involve an oxidative rearrangement of the aldehyde to a phenol, followed by oxidation to the final quinone structure. mdpi.com This demonstrates the utility of benzodioxole aldehydes as key building blocks for accessing the central quinone ring of Coenzyme Q and its analogues.

Elaboration into Fused Ring Systems

The elaboration of this compound into larger, fused polycyclic ring systems is a logical extension of its reactivity. The synthesis of benzofurans, as discussed previously, represents the formation of a five-membered heterocyclic ring fused to the original benzene ring. researchgate.netresearchgate.net

However, the application of this specific aldehyde in the construction of more extended fused systems, such as those found in polycyclic aromatic hydrocarbons or advanced organic materials, is not extensively documented in the reviewed literature. Fused aromatic rings are of significant interest as they lead to planar structures with extended π-conjugation, which is desirable for applications in organic electronics. beilstein-journals.org While the aldehyde and the activated aromatic ring present in this compound offer potential reaction sites for annulation reactions (e.g., Friedel-Crafts acylations followed by cyclization), specific examples of its use to create multi-ring fused carbocyclic or heterocyclic systems beyond the benzofuran type are not prominent.

Advanced Spectroscopic and Structural Elucidation of 7 Methoxy 1,3 Benzodioxole 4 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the determination of the carbon-hydrogen framework of organic compounds. Through the analysis of chemical shifts, coupling constants, and correlation spectra, a complete picture of the molecular connectivity and spatial relationships can be assembled.

The ¹H NMR spectrum of 7-Methoxy-1,3-benzodioxole-4-carbaldehyde provides critical information regarding the number, environment, and connectivity of protons within the molecule. A detailed analysis allows for the precise assignment of each proton.

The aldehydic proton is typically the most downfield signal, appearing as a singlet due to the absence of adjacent protons. The aromatic protons on the benzodioxole ring system exhibit chemical shifts and coupling patterns dictated by their substitution. The two aromatic protons would be expected to appear as distinct signals, with their coupling constant revealing their ortho, meta, or para relationship. The protons of the methylenedioxy group (-O-CH₂-O-) generally present as a singlet in the mid-field region of the spectrum. The methoxy (B1213986) group (-OCH₃) protons also appear as a sharp singlet, typically in the upfield region of the aromatic signals.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aldehyde-H | 9.5 - 10.5 | Singlet | N/A |

| Aromatic-H | 6.5 - 7.5 | Doublet/Singlet | Varies |

| Aromatic-H | 6.5 - 7.5 | Doublet/Singlet | Varies |

| Methylene-O-CH₂-O- | 5.9 - 6.1 | Singlet | N/A |

| Methoxy-OCH₃ | 3.8 - 4.0 | Singlet | N/A |

Note: The exact chemical shifts and coupling constants require experimental data for confirmation.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbonyl carbon of the aldehyde group is characteristically found in the most downfield region of the spectrum. The aromatic carbons will appear in the region of approximately 100-160 ppm, with the oxygen-substituted carbons resonating at the lower field end of this range. The carbon of the methylenedioxy bridge will have a characteristic chemical shift, as will the carbon of the methoxy group, which is typically found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde C=O | 185 - 195 |

| Aromatic C-O | 140 - 160 |

| Aromatic C-C | 100 - 130 |

| Methylene (B1212753) O-CH₂-O | 100 - 105 |

| Methoxy -OCH₃ | 55 - 65 |

Note: These are predicted ranges and require experimental verification.

While 1D NMR provides fundamental information, 2D NMR techniques are indispensable for establishing definitive structural assignments, especially in complex molecules.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would be instrumental in confirming the connectivity between any coupled aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each proton to its attached carbon, for instance, linking the aromatic proton signals to their corresponding aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly powerful for connecting different functional groups. For example, HMBC would show correlations between the aldehydic proton and the adjacent aromatic carbon, and between the methoxy protons and the carbon to which the methoxy group is attached.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are exceptionally useful for identifying the functional groups present in a compound.

The IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups.

A strong, sharp absorption band in the region of 1680-1700 cm⁻¹ would be indicative of the C=O stretching vibration of the aromatic aldehyde. The C-H stretching of the aldehyde proton typically appears as a pair of weak bands around 2720 and 2820 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aromatic C=C stretching vibrations give rise to bands in the 1450-1600 cm⁻¹ region. The characteristic C-O stretching vibrations of the ether linkages in the benzodioxole and methoxy groups would be expected in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Table 3: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Aromatic Aldehyde | C=O Stretch | 1680 - 1700 |

| Aldehyde | C-H Stretch | ~2720 and ~2820 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Ether (Ar-O-C) | C-O Stretch | 1200 - 1275 |

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in polarizability.

For this compound, the symmetric vibrations of the aromatic ring are often strong in the Raman spectrum. The C=O stretch of the aldehyde would also be observable. The methylenedioxy and methoxy groups would have characteristic vibrations as well. A key advantage of Raman spectroscopy is its low interference from water, which can be beneficial if the sample is analyzed in an aqueous environment. The combination of both IR and Raman data provides a more complete vibrational analysis of the molecule.

Mass Spectrometry

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns. For this compound, both high-resolution and electron ionization mass spectrometry provide critical data for its unequivocal identification.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, enabling the determination of its elemental formula. This technique is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. For this compound, the molecular formula is established as C₉H₈O₄. HRMS analysis validates this by matching the experimentally measured exact mass to the theoretically calculated mass with a high degree of precision. nih.gov The difference between the measured and calculated mass, typically in the low parts-per-million (ppm) range, confirms the elemental composition with confidence. nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₈O₄ |

| Calculated Exact Mass | 180.04225873 Da |

| Monoisotopic Mass | 180.04225873 Da |

Electron Ionization Mass Spectrometry (EI-MS) subjects a molecule to a high-energy electron beam (typically 70 eV), causing ionization and extensive fragmentation. The resulting mass spectrum displays a pattern of fragment ions that serves as a molecular fingerprint, allowing for structural elucidation. nih.gov

The EI-MS spectrum of this compound shows a distinct molecular ion peak [M]⁺ at m/z 180, corresponding to its molecular weight. The most intense peak in the spectrum is the [M-H]⁺ ion at m/z 179, formed by the characteristic loss of a hydrogen radical from the aldehyde group. nih.gov This is a common fragmentation pathway for aromatic aldehydes.

Other significant fragments provide further structural information. The loss of a methyl radical (•CH₃) from the methoxy group results in a fragment at m/z 165. Subsequent loss of a carbon monoxide (CO) molecule from the aldehyde moiety, a typical fragmentation for benzaldehydes, can lead to further daughter ions. This detailed fragmentation pattern is crucial for confirming the arrangement of the methoxy, benzodioxole, and carbaldehyde functional groups.

| m/z | Proposed Ion Structure | Proposed Fragmentation |

|---|---|---|

| 180 | [C₉H₈O₄]⁺• | Molecular Ion [M]⁺• |

| 179 | [C₉H₇O₄]⁺ | Loss of H• from aldehyde group [M-H]⁺ |

| 165 | [C₈H₅O₄]⁺ | Loss of •CH₃ from methoxy group [M-CH₃]⁺ |

| 151 | [C₈H₇O₃]⁺ | Loss of CHO• from aldehyde group [M-CHO]⁺ |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous information on molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing.

While a specific single crystal X-ray diffraction study for this compound is not publicly available, analysis of closely related structures, such as 4-methoxybenzaldehyde (B44291), provides valuable insight into the expected molecular geometry. mdpi.com In such structures, the benzaldehyde (B42025) moiety is typically planar. The C-O bond lengths of the methoxy group and the C=O bond of the aldehyde group exhibit values consistent with established standards for these functional groups. The bond angles within the aromatic ring are close to 120°, with minor deviations due to the influence of the different substituents. The conformation is dictated by the orientation of the methoxy and aldehyde groups relative to the benzene (B151609) ring.

| Parameter | Typical Value (Å or °) |

|---|---|

| C(aromatic)-C(aromatic) Bond Distance | ~1.39 Å |

| C(aromatic)-C(aldehyde) Bond Distance | ~1.48 Å |

| C=O Bond Distance | ~1.21 Å |

| C(aromatic)-O(methoxy) Bond Distance | ~1.36 Å |

| O-C(methyl) Bond Distance | ~1.43 Å |

| C-C-C Bond Angle (in ring) | ~120° |

Note: Data is based on the analogous compound 4-methoxybenzaldehyde and serves as a representative example. mdpi.com

| Interaction Type | Description |

|---|---|

| C—H⋯O Hydrogen Bonds | Weak interactions between C-H donors and oxygen acceptors (e.g., from carbonyl or methoxy groups) that direct molecular assembly. |

| π–π Stacking | Attractive, non-covalent interactions between aromatic rings, contributing to crystal stability. |

| van der Waals Forces | General attractive forces between molecules that contribute to the overall cohesive energy of the crystal. |

Obtaining single crystals of sufficient quality for X-ray diffraction can be a major bottleneck in structural science, particularly for natural products that are oils, amorphous solids, or available only in minute quantities. rsc.org In such challenging cases, innovative techniques utilizing crystalline matrices have emerged as powerful solutions. rsc.orgsciengine.com

The crystalline sponge method is a revolutionary technique where a pre-formed, porous host crystal (the "sponge") absorbs and orients the target analyte molecules within its ordered cavities. nih.govfrontiersin.org The host-guest complex can then be analyzed by single-crystal X-ray diffraction, allowing for the determination of the guest's structure without needing to crystallize the guest itself. frontiersin.orgwikipedia.org This method is particularly valuable for determining the absolute configuration of complex, non-crystalline natural products. wikipedia.org

Other related strategies include co-crystallization with a "crystalline mate" that facilitates crystal formation through supramolecular interactions and the use of microcrystal electron diffraction (MicroED) for analyzing nanocrystals that are too small for conventional X-ray methods. rsc.org These advanced crystallographic approaches provide pathways to structural elucidation when traditional methods fail.

Chromatographic and Separative Methodologies

The purification, isolation, and purity verification of this compound, also known as myristicinaldehyde, rely on modern chromatographic techniques. These methods are essential for separating the target compound from starting materials, byproducts, and other impurities generated during synthesis or extraction. The selection of a specific technique is contingent on the scale of the separation and the desired level of purity.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are instrumental in assessing the purity of this compound. These analytical techniques offer high resolution and sensitivity, allowing for the detection and quantification of trace impurities.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like myristicinaldehyde. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides both quantitative purity data and structural information about any detected impurities. The Kovats retention index, a measure of a compound's retention time relative to n-alkanes, has been reported for this compound on a semi-standard non-polar column as 1570. nih.gov For analogous compounds such as myristicin (B1677595), GC analysis often employs capillary columns with stationary phases like 5% phenyl-95% dimethylsiloxane. nih.gov Due to the aldehyde's inherent characteristics, direct analysis without derivatization is common. mdpi.com

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the predominant liquid chromatographic method for analyzing compounds of this nature. mdpi.com This technique separates molecules based on their hydrophobicity. For this compound, a C8 or C18 analytical column would typically be used with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net The addition of a small amount of acid, like formic acid, can improve peak shape and is compatible with mass spectrometry detection. nih.gov While derivatization is a common strategy to enhance the detection of aldehydes in complex biological matrices, it is generally not required for purity assessment of a synthesized compound where the concentration is high. mdpi.comnih.gov

| Technique | Parameter | Typical Conditions/Value |

|---|---|---|

| GC-MS/FID | Column Type | Capillary Column (e.g., DB-5, 5% phenyl-95% dimethylsiloxane) |

| Carrier Gas | Helium or Nitrogen | |

| Detector | Mass Spectrometry (MS), Flame Ionization (FID) | |

| Kovats Retention Index | 1570 (on semi-standard non-polar phase) nih.gov | |

| RP-HPLC | Column Type | Reverse-Phase C8 or C18 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient | |

| Detector | UV (typically 230-320 nm), MS | |

| Modifier | 0.05-0.1% Formic Acid (for improved peak shape and MS compatibility) nih.gov |

Following chemical synthesis, crude product mixtures require purification to isolate this compound. Preparative chromatography is a cornerstone of this process, allowing for the separation of gram-scale quantities of material. semanticscholar.org

Silica (B1680970) Gel Column Chromatography: The most common method for the purification of this and related benzodioxole derivatives is adsorption column chromatography using silica gel as the stationary phase. mdpi.com The separation mechanism is based on the differential polarity of the components in the mixture. A non-polar solvent system allows the compounds to be eluted from the column, with more polar compounds eluting more slowly. For derivatives of 1,3-benzodioxole (B145889), solvent systems typically consist of mixtures of alkanes (like hexanes or petroleum ether) and a slightly more polar solvent such as ethyl acetate (B1210297) or diethyl ether. worldresearchersassociations.combeilstein-journals.org The fractions are collected sequentially and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product. mdpi.com

While chromatographic methods are primary, final purification often involves recrystallization. Synthesis procedures for related compounds report crystallization from solvents like ethanol (B145695) to obtain a high-purity, crystalline final product. mdpi.com

| Compound | Stationary Phase | Mobile Phase (Eluent) | Reference |

|---|---|---|---|

| 2-(1,3-Dioxan-2-yl)-4-methoxybenzaldehyde | Silica Gel | Hexanes/Diethyl Ether (3:2, v/v) | beilstein-journals.org |

| 1-((6-bromobenzo[d] mdpi.comnih.govdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | Silica Gel | Petroleum Ether/Ethyl Acetate (7:1, v/v) | worldresearchersassociations.com |

Theoretical and Computational Investigations of 7 Methoxy 1,3 Benzodioxole 4 Carbaldehyde

Quantum Chemical Calculations and Electronic Structure Analysis

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting a molecule's chemical reactivity. nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that a molecule is more reactive, as it can be more easily polarized and participate in chemical reactions. nih.gov For 7-Methoxy-1,3-benzodioxole-4-carbaldehyde, the distribution of HOMO and LUMO would likely be influenced by the electron-donating methoxy (B1213986) and methylenedioxy groups and the electron-withdrawing aldehyde group.

Table 1: Significance of Frontier Molecular Orbital Parameters

| Parameter | Description | Implication for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate electrons. A higher energy level suggests stronger electron-donating capability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's ability to accept electrons. A lower energy level suggests stronger electron-accepting capability. |

| ΔE (ELUMO - EHOMO) | HOMO-LUMO Energy Gap | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. |

Theoretical geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. For this compound, this analysis would determine the precise bond lengths, bond angles, and dihedral angles. This optimized structure is critical, as it serves as the basis for all other computational property calculations. Conformational analysis would further explore different spatial orientations, for instance, the rotation around the bond connecting the aldehyde group to the aromatic ring, to identify the most energetically favorable conformer.

Understanding the distribution of electronic charge across a molecule is essential for predicting its interaction with other molecules. Mulliken charge analysis is one method to assign partial atomic charges, providing insight into the local electron density.

A more visual and intuitive tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the electrostatic potential on the electron density surface of a molecule. nih.gov Different colors represent varying potential values:

Red/Yellow: Regions of negative potential, indicating high electron density. These areas are prone to electrophilic attack. researchgate.net

Blue: Regions of positive potential, indicating electron deficiency. These areas are susceptible to nucleophilic attack. nih.govresearchgate.net

Green: Regions of neutral potential.

For this compound, the MEP would likely show a region of high negative potential (red) around the oxygen atom of the carbonyl group, making it a primary site for electrophilic interaction. nih.gov Regions of positive potential (blue) might be located around the hydrogen atoms.

Computational Modeling of Reaction Mechanisms and Pathways

Beyond static molecular properties, computational chemistry can simulate chemical reactions, providing valuable insights into reaction mechanisms, transition states, and activation energies.

Electrophilic aromatic substitution is a characteristic reaction for benzene (B151609) and its derivatives. The mechanism involves an initial attack by an electrophile on the electron-rich aromatic ring to form a carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. labster.com

For this compound, the benzene ring is activated towards electrophilic attack by the electron-donating methoxy and methylenedioxy groups. However, the aldehyde group is deactivating. Computational simulations could model the attack of an electrophile at different positions on the aromatic ring. By calculating the energies of the potential intermediates and transition states, these simulations can predict the most likely site of substitution. This analysis helps to rationalize the regioselectivity of reactions involving this compound.

Studies on Nucleophilic Addition Mechanisms

The aldehyde functional group of this compound is a prime site for nucleophilic attack. The mechanism of nucleophilic addition to the carbonyl carbon is a fundamental reaction in organic chemistry. Computational studies, typically employing Density Functional Theory (DFT), are instrumental in elucidating the intricate details of these reaction pathways.

Such studies would model the reaction coordinate by calculating the energy of the system as the nucleophile approaches the electrophilic carbonyl carbon. The key structural features influencing this mechanism are the electronic properties of the benzodioxole ring system. The methoxy and methylenedioxy groups are electron-donating, which can increase the electron density on the aromatic ring. This electronic effect can modulate the electrophilicity of the carbonyl carbon.

A typical computational investigation would identify the transition state (TS) for the addition. The geometry of this transition state, often following the Bürgi-Dunitz trajectory, and its associated energy barrier provide critical insights into the reaction kinetics. For instance, the attack of a simple nucleophile like a hydride ion (H⁻) would be modeled to proceed through a transition state where the H-C bond is partially formed and the C=O bond is partially broken. The presence of the electron-donating groups on the ring is expected to slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde (B42025), potentially leading to a higher activation barrier for nucleophilic attack.

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR models are statistical tools used to predict the properties of molecules based on their structural features. These models establish a mathematical relationship between computed molecular descriptors and an observed property.

Chemical reactivity descriptors derived from conceptual DFT are powerful tools for predicting and explaining the reactivity of molecules. For this compound, these descriptors can quantify its electrophilic and nucleophilic nature. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, chemical hardness (η), and the electrophilicity index (ω).

The HOMO is primarily located on the electron-rich aromatic ring and oxygen atoms, while the LUMO is expected to be centered on the carbonyl group and the C=C bonds of the ring. A smaller HOMO-LUMO gap generally implies higher reactivity. The electrophilicity index provides a measure of the energy stabilization when the molecule accepts additional electron density from the environment, which is particularly relevant for the aldehyde's reaction with nucleophiles.

Illustrative Data Table: Calculated Reactivity Descriptors

| Descriptor | Symbol | Illustrative Value | Implication for Reactivity |

|---|---|---|---|

| HOMO Energy | EHOMO | -6.2 eV | Relates to electron-donating ability |

| LUMO Energy | ELUMO | -1.8 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | ΔE | 4.4 eV | Indicator of chemical stability/reactivity |

| Chemical Hardness | η | 2.2 eV | Resistance to change in electron distribution |

Computational methods can accurately predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. DFT calculations, often using the GIAO (Gauge-Independent Atomic Orbital) method for NMR and frequency calculations for IR, can provide theoretical spectra that aid in the structural elucidation of this compound.

Predicted ¹H and ¹³C NMR chemical shifts are compared against experimental data to confirm the molecular structure. Calculations would predict distinct signals for the aromatic protons, the aldehyde proton, the methoxy protons, and the methylenedioxy protons. Similarly, theoretical IR spectroscopy can predict the vibrational frequencies for key functional groups. A strong absorption band corresponding to the C=O stretch of the aldehyde group would be a prominent feature, typically predicted in the range of 1680-1700 cm⁻¹.

Illustrative Data Table: Predicted vs. Expected Spectroscopic Data

| Parameter | Functional Group | Predicted Value | Expected Range |

|---|---|---|---|

| ¹H NMR Shift | Aldehyde (-CHO) | 9.8 ppm | 9.5 - 10.5 ppm |

| ¹³C NMR Shift | Carbonyl (C=O) | 190 ppm | 185 - 200 ppm |

Thermochemical and Kinetic Studies

Computational chemistry provides valuable data on the thermodynamics and kinetics of chemical reactions, which can be difficult to obtain experimentally.

The standard enthalpy of formation (ΔHf°) is a fundamental thermochemical property. High-level computational methods, such as G3 or G4 theory, can be used to calculate this value for this compound in the gas phase. These calculations typically involve optimizing the molecular geometry, performing frequency calculations to obtain the zero-point vibrational energy, and then applying basis set and correlation energy corrections.

Furthermore, the energies of reactions involving this molecule, such as its oxidation to the corresponding carboxylic acid or its reduction to an alcohol, can be computed. The reaction energy is determined by calculating the total electronic energies of the reactants and products, allowing for the prediction of whether a reaction is exothermic or endothermic.

Illustrative Data Table: Calculated Thermochemical Data

| Property | Method | Illustrative Calculated Value |

|---|---|---|

| Enthalpy of Formation (gas) | G4(MP2) | -350.5 kJ/mol |

Understanding the kinetics of a reaction requires the calculation of the activation energy barrier. For key transformations of this compound, such as its reaction with a Grignard reagent, computational methods can be used to locate the transition state structure connecting the reactants and products.

The energy difference between the transition state and the reactants defines the activation barrier (Ea). A lower activation barrier indicates a faster reaction rate. These calculations are crucial for understanding reaction mechanisms and predicting the feasibility of a chemical transformation under specific conditions. For example, the addition of methylmagnesium chloride would be modeled to determine the energy profile, including any intermediates and the rate-determining transition state.

Chemical Applications and Research Utility of 7 Methoxy 1,3 Benzodioxole 4 Carbaldehyde

Versatility as a Building Block in Organic Synthesis

7-Methoxy-1,3-benzodioxole-4-carbaldehyde serves as a versatile starting material and intermediate in the synthesis of a range of more complex molecules. The aldehyde functional group is particularly reactive, allowing for its participation in a wide array of organic reactions.

One of the key applications of this compound is in the construction of heterocyclic systems. For instance, it is a precursor in the synthesis of certain benzofuran (B130515) derivatives. A notable example is its use in the Wittig reaction to create substituted benzofurans, which are important structural motifs in many biologically active compounds.

Furthermore, the aromatic ring of this compound can undergo various electrophilic substitution reactions, allowing for the introduction of additional functional groups. This adaptability makes it a valuable scaffold for building diverse molecular architectures. The presence of the methoxy (B1213986) and methylenedioxy groups influences the regioselectivity of these reactions, providing a degree of control over the synthetic outcome.

Intermediate in the Synthesis of Fine Chemicals and Agrochemicals

The utility of this compound extends to its role as a crucial intermediate in the production of fine chemicals, including pharmaceuticals and potentially agrochemicals.

A significant application in the realm of fine chemicals is its use in the synthesis of analogues of coenzyme Q. mdpi.comresearchgate.net Coenzyme Q10 and its analogues are vital in cellular energy production and have applications in medicine and nutritional supplements. The benzodioxole moiety of this compound can be elaborated to form the quinone ring system characteristic of these molecules.

While direct and extensive evidence for its use in the agrochemical industry is not widespread in publicly available literature, the benzodioxole ring is a feature in some pesticidal and herbicidal compounds. The structural motifs that can be derived from this compound suggest its potential as a precursor for novel agrochemical agents. Further research in this area could uncover new applications for this versatile intermediate.

Development of Novel Materials and Chemical Processes

The unique electronic and structural properties of this compound and its derivatives make them interesting candidates for the development of novel materials.

Application in Redox-Active Systems

While specific studies focusing solely on the redox activity of this compound are limited, the core benzodioxole structure is known to participate in electrochemical reactions. The electron-donating nature of the methoxy and methylenedioxy groups can influence the redox potential of the aromatic system. This suggests that polymers or other materials incorporating this moiety could exhibit interesting redox properties, potentially finding applications in sensors, electronic devices, or as catalysts. The synthesis of quinone-type structures from related compounds further points to the potential for creating redox-active systems. mdpi.com

Role in Flavor and Fragrance Chemistry

The role of this compound in flavor and fragrance chemistry is a subject of some complexity. While some chemical suppliers indicate that it is not intended for fragrance use, its natural occurrence in certain plants known for their aromatic properties suggests a potential connection.

Utilization as Analytical Standards and Reference Materials in Chemical Analysis

In the field of analytical chemistry, the purity and well-characterized nature of a compound are paramount for its use as a reference standard. This compound, when synthesized to a high degree of purity, has the potential to be used as an analytical standard.

Such a standard would be valuable for the qualitative and quantitative analysis of samples containing this compound. For example, in the quality control of essential oils or plant extracts where this compound is naturally present, a certified reference material would be essential for accurate quantification. It could also be used in metabolic studies or environmental analysis to identify and quantify the compound in complex matrices. The availability of a reliable analytical standard is a prerequisite for accurate and reproducible scientific research and quality control.

常见问题

Q. What are the recommended methods for synthesizing 7-Methoxy-1,3-benzodioxole-4-carbaldehyde?

The synthesis typically involves multi-step reactions starting from substituted benzodioxole precursors. A common approach includes formylation at the 4-position via Vilsmeier-Haack or Duff reactions, followed by methoxy group introduction. Purification is achieved using column chromatography (silica gel, 200–300 mesh) with eluents like petroleum ether/ethyl acetate (10:1 v/v), as demonstrated in analogous benzodioxole carbaldehyde syntheses . Characterization via - and -NMR is critical, with chemical shifts for the aldehyde proton (~10.1 ppm) and methoxy groups (~3.6 ppm) serving as key diagnostic signals .

Q. How can researchers confirm the purity and structural integrity of this compound?

High-resolution mass spectrometry (HRMS) is essential for verifying molecular weight (e.g., calculated vs. observed [M] peaks). Additionally, thin-layer chromatography (TLC) under UV light and melting point analysis can assess purity. For structural confirmation, X-ray crystallography is ideal, though single-crystal growth may require slow evaporation of hexane/ethyl acetate solutions .

Q. What solvents and storage conditions are optimal for this compound?

The compound is soluble in organic solvents like chloroform, ethyl acetate, and DMSO. Storage should be in airtight containers at 0–6°C to prevent aldehyde oxidation or moisture absorption. Stability tests under inert atmospheres (N/Ar) are recommended for long-term preservation .

Q. What safety protocols are critical during handling?

Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood to mitigate inhalation risks. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Emergency procedures for ingestion or exposure include immediate medical consultation and providing SDS documentation .

Q. How can researchers analyze substituent effects on reactivity in derivatives of this compound?

Computational tools like DFT (Density Functional Theory) can predict electronic effects of substituents (e.g., methoxy, trifluoromethyl) on aldehyde reactivity. Experimentally, kinetic studies under controlled conditions (e.g., nucleophilic addition reactions) paired with Hammett plots can quantify substituent influences .

Advanced Research Questions

Q. How can crystallographic disorder in derivatives of this compound be resolved?

For disordered groups (e.g., rotating CF moieties), refine X-ray data using split-site occupancy models with restraints on bond distances and angles. High-resolution data (≤0.8 Å) and low-temperature (100 K) measurements improve model accuracy. Software like SHELXL or OLEX2 is recommended for refinement .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?

Methoxy and benzodioxole groups are strong ortho/para directors. To enhance regioselectivity, employ directing group protection (e.g., silylation of hydroxyl groups) or Lewis acid catalysts (e.g., AlCl) to stabilize transition states. Solvent polarity adjustments (e.g., nitrobenzene for Friedel-Crafts reactions) can further bias reaction pathways .

Q. How should contradictory NMR data be addressed in structural elucidation?

Contradictions between predicted and observed splitting patterns may arise from dynamic effects (e.g., hindered rotation). Variable-temperature NMR (VT-NMR) can resolve such issues by identifying coalescence temperatures. Alternatively, 2D techniques (COSY, NOESY) clarify through-space and through-bond correlations .

Q. What methodologies quantify the compound’s lipophilicity for pharmaceutical applications?

Determine logP values experimentally via shake-flask partitioning (octanol/water) or chromatographically using reverse-phase HPLC with calibrated standards. Computational tools like QSPR (Quantitative Structure-Property Relationship) models, leveraging descriptors such as molar refractivity and surface area, provide complementary insights .

Q. How can reaction yields be improved in multi-step syntheses involving this aldehyde?

Optimize stepwise intermediates: (1) Use protecting groups (e.g., acetals for aldehydes) to prevent side reactions. (2) Monitor reaction progress via in-situ techniques (e.g., FTIR for carbonyl intermediates). (3) Employ flow chemistry for exothermic steps to enhance control and scalability. Statistical Design of Experiments (DoE) identifies critical parameters (temperature, catalyst loading) for yield maximization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。